molecular formula C23H22N2O4 B12488694 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B12488694
M. Wt: 390.4 g/mol
InChI Key: QWBZLAKRJVAXSN-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a furan ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate halogenated reagent under basic conditions.

    Synthesis of the furan-2-ylcarbonyl piperazine: This involves the acylation of piperazine with furan-2-carbonyl chloride.

    Coupling of the intermediates: The final step involves coupling the biphenyl-4-yloxy intermediate with the furan-2-ylcarbonyl piperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the furan-2-ylcarbonyl moiety.

    Substitution: The biphenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.

    Medicine: Possible applications in drug discovery, particularly for targeting neurological or inflammatory pathways.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine moieties can interact with neurotransmitter receptors or enzymes. The biphenyl and furan rings might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yloxy)-1-[4-(benzoyl)piperazin-1-yl]ethanone: Similar structure but with a benzoyl group instead of a furan-2-ylcarbonyl group.

    2-(Biphenyl-4-yloxy)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan-2-ylcarbonyl group in 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone might confer unique electronic properties or biological activity compared to its analogs.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C23H22N2O4/c26-22(24-12-14-25(15-13-24)23(27)21-7-4-16-28-21)17-29-20-10-8-19(9-11-20)18-5-2-1-3-6-18/h1-11,16H,12-15,17H2

InChI Key

QWBZLAKRJVAXSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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